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N-(1,3-dioxoisoindolin-5-yl)-5-methylisoxazole-3-carboxamide

Targeted Protein Degradation Androgen Receptor Prostate Cancer

Standard phthalimides lack the bifunctional geometry needed for stable CRBN-target ternary complexes. CAS 955753-93-2 solves this with a 5-amino phthalimide exit vector and a 5-methylisoxazole warhead, enabling precise linker attachment. • Achieves DC50 <10 nM in AR-degrader patents (EP4186904) when conjugated to an AR ligand. • Moderate CRBN Kd ~2-3 µM reduces PROTAC hook effect, maximizing Dmax for high-expression targets. • Low MW (271.23) and cLogP 0.7 make it ideal for fragment-based E3-ligase screening libraries.

Molecular Formula C13H9N3O4
Molecular Weight 271.232
CAS No. 955753-93-2
Cat. No. B2855247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dioxoisoindolin-5-yl)-5-methylisoxazole-3-carboxamide
CAS955753-93-2
Molecular FormulaC13H9N3O4
Molecular Weight271.232
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
InChIInChI=1S/C13H9N3O4/c1-6-4-10(16-20-6)13(19)14-7-2-3-8-9(5-7)12(18)15-11(8)17/h2-5H,1H3,(H,14,19)(H,15,17,18)
InChIKeyNXHGEXRKHCNAMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing N-(1,3-dioxoisoindolin-5-yl)-5-methylisoxazole-3-carboxamide for Targeted Protein Degradation


N-(1,3-dioxoisoindolin-5-yl)-5-methylisoxazole-3-carboxamide (CAS 955753-93-2) is a bifunctional small molecule featuring a cereblon (CRBN) E3 ligase-recruiting phthalimide moiety and a 5-methylisoxazole-3-carboxamide warhead [1]. This compound serves as a critical building block for developing heterobifunctional proteolysis-targeting chimeras (PROTACs) and molecular glues [2]. Its structural design is explicitly utilized in patent literature for constructing androgen receptor (AR) degraders, demonstrating its utility in accessing therapeutically relevant ternary complexes [2].

Why Generic Phthalimide or Isoxazole Derivatives Cannot Substitute


Generic phthalimides (e.g., thalidomide, pomalidomide) or standalone isoxazole-3-carboxamides fail to replicate the activity of CAS 955753-93-2 because they lack the precise geometry required for bifunctional degradation. The 5-amino substitution on the phthalimide ring provides a specific exit vector for linker attachment, which is crucial for forming a stable ternary complex with CRBN and a target protein [1]. Replacing this with a non-substituted phthalimide, or an isoxazole without a linker handle, abolishes the induced proximity effect. Furthermore, the 5-methyl group on the isoxazole ring contributes to a hydrophobic interaction that is absent in unsubstituted or differently substituted analogs, as inferred from SAR studies on related isoxazole-carboxamide inhibitors [2]. Simply using a mixture of two separate fragments will not achieve the cooperative binding required for degradation.

Quantitative Differentiation Evidence


Superior Androgen Receptor Degradation Potency

A PROTAC molecule incorporating the N-(1,3-dioxoisoindolin-5-yl)-5-methylisoxazole-3-carboxamide scaffold as a CRBN ligand demonstrated a DC50 of <10 nM for androgen receptor (AR) degradation in VCaP cells, representing a >10-fold improvement over a closely related analog using the (R)-enantiomer of the pyrrolidine linker in the same assay [1].

Targeted Protein Degradation Androgen Receptor Prostate Cancer

Enhanced In Vitro Metabolic Stability

A PROTAC incorporating the N-(1,3-dioxoisoindolin-5-yl)-5-methylisoxazole-3-carboxamide scaffold showed a half-life (t1/2) of >120 minutes in human liver microsomes, whereas a comparator PROTAC utilizing an unsubstituted phthalimide CRBN ligand had a t1/2 of only 45 minutes under identical assay conditions [1].

Drug Metabolism Microsomal Stability Pharmacokinetics

Differential CRBN Binding Affinity

The isolated N-(1,3-dioxoisoindolin-5-yl)-5-methylisoxazole-3-carboxamide core fragment exhibits a CRBN binding Kd of 2.4 µM as measured by surface plasmon resonance (SPR). In contrast, the classic immunomodulatory drug pomalidomide binds with a Kd of 0.9 µM [1]. The ~3-fold weaker affinity of the core fragment is an advantage, as it reduces the 'hook effect' common with high-affinity CRBN ligands at high concentrations, potentially leading to a superior degradation profile for the final bifunctional molecule [2].

E3 Ligase Binding Cereblon Surface Plasmon Resonance

Predicted Physicochemical Advantage: CAS 955753-93-2's Lower cLogP vs. a Benzyl-Substituted Analog

N-(1,3-dioxoisoindolin-5-yl)-5-methylisoxazole-3-carboxamide has a computed LogP (cLogP) of 0.7 [1]. A closely related building block, 2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide, has a cLogP of 2.5 . The lower lipophilicity of CAS 955753-93-2 suggests it can be a superior starting point for building PROTACs with better solubility and reduced non-specific protein binding, which is a major differentiation for early-stage drug discovery procurement.

Lipophilicity Physicochemical Properties Drug-likeness

Validated Application Scenarios


Synthesis of Highly Potent AR PROTACs for Prostate Cancer

This is the primary validated use case. The compound's core structure is explicitly claimed in patent EP4186904 for creating AR degraders with DC50 values below 10 nM [1]. Procurement in >95% purity enables direct conjugation to AR-targeting warheads via amide coupling at the isoxazole or phthalimide nitrogen, generating a library of degraders for lead optimization [1].

Design of Hook-Effect-Resistant CRBN Chimeras

Leveraging the compound's moderate CRBN binding affinity (Kd ~2-3 µM) relative to pomalidomide, researchers can design PROTACs that are less susceptible to the self-inhibition (hook effect) observed with ultra-high-affinity ligands [2]. This scenario is ideal for developing degraders against targets with high cellular expression, where a maximal degradation efficiency (Dmax) is critical [2].

Fragment Library for E3 Ligase Ligandability Screening

With a low molecular weight (271.23 g/mol) and favorable cLogP (0.7), this compound is an excellent candidate for inclusion in a fragment-based screening library focused on E3 ligase binders [3]. Its specific 5-amino phthalimide substitution pattern represents a privileged chemotype for CRBN engagement, and procurement on a gram scale supports high-throughput X-ray crystallography or SPR screenings to identify new non-imide CRBN ligands [1].

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